molecular formula C10H8F3NO2 B2843309 (1R)-1beta-(Trifluoromethyl)-2alpha-(4-nitrophenyl)cyclopropane CAS No. 1918127-43-1

(1R)-1beta-(Trifluoromethyl)-2alpha-(4-nitrophenyl)cyclopropane

Cat. No. B2843309
CAS RN: 1918127-43-1
M. Wt: 231.174
InChI Key: GOWMGRYGOAWHKY-DTWKUNHWSA-N
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Description

The compound “(1R)-1beta-(Trifluoromethyl)-2alpha-(4-nitrophenyl)cyclopropane” is a cyclopropane derivative. Cyclopropane is a type of organic compound characterized by a three-membered ring structure. It’s known for its strain energy due to the unusual 60-degree bond angles. The compound also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its ability to modulate the physical-chemical properties of molecules . The 4-nitrophenyl group is a functional group consisting of a phenyl ring bonded to a nitro group, which is often used in the synthesis of dyes and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-membered cyclopropane ring, with the trifluoromethyl and 4-nitrophenyl groups attached. The trifluoromethyl group would likely introduce a degree of polarity to the molecule, and the nitro group is a strong electron-withdrawing group, which would affect the electronic distribution within the molecule .


Chemical Reactions Analysis

Cyclopropane derivatives are known to undergo ring-opening reactions under certain conditions . The presence of the trifluoromethyl and nitrophenyl groups could also influence the reactivity of the compound, potentially making it a candidate for various substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility and permeability .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the relevant safety data sheets and handle chemicals in accordance with appropriate safety protocols .

properties

IUPAC Name

1-nitro-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-1-3-7(4-2-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMGRYGOAWHKY-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1beta-(Trifluoromethyl)-2alpha-(4-nitrophenyl)cyclopropane

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